2-Formylphenyl 4-chlorobenzenesulfonate
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Overview
Description
2-Formylphenyl 4-chlorobenzenesulfonate is a useful research compound. Its molecular formula is C13H9ClO4S and its molecular weight is 296.72. The purity is usually 95%.
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Scientific Research Applications
Hydrogen-Bond and Halogen-Bond Interactions
Research on 2-formylphenyl 4-chlorobenzenesulfonate (2FP4CBS) has delved into its role in forming hydrogen-bond, halogen-bond, and π-π interactions in solid-state supramolecular architectures. The study by Andleeb et al. (2018) highlights the synthesis of 2FP4CBS and its analogs, revealing their ability to form intricate crystal structures through these noncovalent interactions. The analysis, backed by density functional theory (DFT) calculations and molecular electrostatic potential (MEP) surfaces, emphasizes the stabilizing nature of these interactions, particularly the halogen-bonding interactions, in rationalizing the solid-state crystal structures of these compounds (Andleeb et al., 2018).
Nanomaterial Hybrid Formation
2FP4CBS has also been explored for its potential in creating new organo-mineral hybrid nanomaterials. Lakraimi et al. (2006) conducted a study intercalating 4-chlorobenzenesulfonate (4-CBS) between layers of Zn–Al layered double hydroxides (LDHs). This process, using methods like direct synthesis and ion exchange, resulted in a hybrid material showcasing a good degree of intercalation. The hybrid material, characterized by techniques like X-ray diffraction and infrared spectroscopy, displayed promising stability and structure, setting a foundation for potential applications in various fields (Lakraimi et al., 2006).
Nonlinear Optical Applications
The compound's utility extends to the domain of nonlinear optics as well. Sundaram et al. (2018) synthesized a new chromophore, DACSC, involving 2FP4CBS, and conducted extensive characterizations, including single crystal XRD and TG-DTA techniques. Their studies unveiled the compound's significant second harmonic generation efficiency and its non-centrosymmetric space group, highlighting its potential for nonlinear optical applications. The impact of hydrogen bonds on molecular packing was particularly noted, indicating the compound's suitability for precise applications in this area (Sundaram et al., 2018).
Mechanism of Action
Target of Action
It’s known that the compound is part of a series of solid-state structures of 2- and 4-formylphenyl 4-substituted benzenesulfonates
Biochemical Pathways
The compound is part of a series of solid-state structures of 2- and 4-formylphenyl 4-substituted benzenesulfonates , but the downstream effects of these structures on biochemical pathways require further investigation.
Result of Action
The compound is part of a series of solid-state structures of 2- and 4-formylphenyl 4-substituted benzenesulfonates , but the specific results of these structures’ actions at the molecular and cellular level require further investigation.
Action Environment
The action of 2-Formylphenyl 4-chlorobenzenesulfonate is influenced by the environment in which it is present. The compound forms part of a series of solid-state structures of 2- and 4-formylphenyl 4-substituted benzenesulfonates . The formation of these structures, and thus the action of the compound, is influenced by factors such as temperature, pH, and the presence of other molecules .
Properties
IUPAC Name |
(2-formylphenyl) 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO4S/c14-11-5-7-12(8-6-11)19(16,17)18-13-4-2-1-3-10(13)9-15/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJRPLPUSNJOFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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